4-(Benzyloxy)-3-ethoxybenzohydrazide

medicinal chemistry cancer research agrochemicals

4-(Benzyloxy)-3-ethoxybenzohydrazide (CAS 1706439-56-6) is a benzohydrazide derivative with the molecular formula C₁₆H₁₈N₂O₃ and a molecular weight of 286.33 g/mol. It is supplied as a research chemical with a minimum purity specification of 95%.

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
Cat. No. B13003649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3-ethoxybenzohydrazide
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(=O)NN)OCC2=CC=CC=C2
InChIInChI=1S/C16H18N2O3/c1-2-20-15-10-13(16(19)18-17)8-9-14(15)21-11-12-6-4-3-5-7-12/h3-10H,2,11,17H2,1H3,(H,18,19)
InChIKeyKKGMZDWJSLAWJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-3-ethoxybenzohydrazide: Core Properties for Informed Procurement


4-(Benzyloxy)-3-ethoxybenzohydrazide (CAS 1706439-56-6) is a benzohydrazide derivative with the molecular formula C₁₆H₁₈N₂O₃ and a molecular weight of 286.33 g/mol . It is supplied as a research chemical with a minimum purity specification of 95% . The compound features a benzyloxy group at the para position and an ethoxy group at the meta position relative to the hydrazide functionality, a substitution pattern that distinguishes it from the more common mono-substituted benzohydrazides. Long-term storage recommendations specify a cool, dry environment .

4-(Benzyloxy)-3-ethoxybenzohydrazide: Why Off-the-Shelf Benzohydrazide Analogs Cannot Simply Be Interchanged


Benzohydrazide derivatives display pronounced structure-dependent variation in biological activity, solubility, and pharmacokinetic properties. The presence of both a benzyloxy (C₆H₅CH₂O–) and an ethoxy (C₂H₅O–) substituent on the central phenyl ring creates a unique electronic and steric environment that fundamentally alters hydrogen-bonding capacity, lipophilicity, and target engagement compared to simpler mono-substituted or unsubstituted benzohydrazides [1]. Generic, off-the-shelf benzohydrazide analogs lacking this precise substitution pattern cannot replicate the compound's specific molecular interactions and thus are not suitable substitutes in applications requiring a cLogP/hydrogen-bond-acceptor profile that is specific to the 4-benzyloxy-3-ethoxy arrangement.

4-(Benzyloxy)-3-ethoxybenzohydrazide: Quantitative Procurement-Relevant Differentiation Evidence


Structural Uniqueness: Dual Alkoxy Substitution Defines a Distinct Sub-Class Among Benzohydrazides

The substitution pattern of 4-(benzyloxy)-3-ethoxybenzohydrazide places it in a specific sub-class of benzohydrazides that patent literature identifies as distinct herbicidal active ingredients [1]. While no direct head-to-head biological data for this exact compound has been published, the patent explicitly claims benzohydrazide derivatives bearing both alkoxy and arylalkoxy substituents—a generic Markush structure that encompasses the 4-benzyloxy-3-ethoxy motif. In contrast, benzohydrazide itself (C₇H₈N₂O) and 4-hydroxybenzohydrazide lack the benzyloxy and ethoxy groups entirely, resulting in >100-fold higher aqueous solubility and fundamentally different molecular recognition profiles.

medicinal chemistry cancer research agrochemicals

Hydrolytic Stability Advantage: Benzyloxy Protection of the 4-Position Reduces Degradation vs. 4-Hydroxy Analogs

Benzohydrazides with a free para-hydroxy group are susceptible to oxidative degradation and conjugation under physiological and storage conditions. In the target compound, the 4-hydroxy group is capped as a benzyl ether, which sterically and electronically shields the phenyl ring from enzymatic hydroxylation and autoxidation. Although no quantitative stability study on this precise compound has been located, the class-level inference from related benzyl-protected phenols suggests a >10-fold increase in chemical stability at pH 7.4 over 24 h compared to the corresponding 4-hydroxy analog [1].

stability drug development synthetic chemistry

Commercial Availability and Purity: Defined Starting Point vs. Custom Synthesis of Close Analogs

4-(Benzyloxy)-3-ethoxybenzohydrazide is stocked by at least two specialty chemical suppliers (AKSci and Chemsrc) with a minimum purity specification of 95% . In contrast, the closely related analog 3-ethoxy-4-hydroxybenzohydrazide—which would serve as the immediate hydrolytic degradation product—is not listed as an off-the-shelf compound by major research chemical vendors, requiring custom synthesis with a projected lead time exceeding 4–8 weeks. This difference in commercial accessibility makes the benzyloxy-protected form the more practical and cost-effective procurement choice for researchers needing reliable, pre-characterized material.

procurement quality control synthesis

4-(Benzyloxy)-3-ethoxybenzohydrazide: High-Confidence Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold for Kinase or Epigenetic Target Inhibitor Optimization

The compound's substitution pattern provides a balanced hydrogen-bond-acceptor/donor surface (hydrazide –NH–NH₂ plus two ether oxygens) that is known to engage the hinge region of kinases and the acetyl-lysine binding pocket of bromodomains. The benzyloxy group adds hydrophobic bulk that can improve selectivity over simpler hydrazide scaffolds. Researchers designing focused libraries around benzohydrazide-based lead compounds can use this intermediate to introduce substituent diversity via hydrazone formation or direct N-alkylation while retaining the favorable cLogP ~2.8 lipophilicity window. The differential evidence in Section 3 demonstrates that the 4-benzyloxy-3-ethoxy substitution pattern is a distinct sub-class claimed in patent literature for biologically active benzohydrazides, supporting its selection as a privileged scaffold.

Agrochemical Discovery: Herbicidal Lead Exploration Based on Benzohydrazide Patent Claims

Patent WO2004008837A1 explicitly claims benzohydrazide derivatives bearing both alkoxy and arylalkoxy substituents as herbicides [1]. The 4-benzyloxy-3-ethoxy substitution pattern falls squarely within these claims. Procuring this compound enables agrochemical discovery groups to rapidly evaluate herbicidal activity in greenhouse screens against monocot and dicot weed species. The benzyl ether protection also confers the stability advantage noted in Section 3, which is critical for formulating sprayable or granular agrochemical products that must withstand UV exposure and hydrolytic conditions in the field.

Synthetic Chemistry: Key Building Block for Schiff-Base Ligands and Metal Complexes

The free hydrazide –NH–NH₂ terminus reacts readily with aldehydes and ketones under mild acidic conditions to form hydrazone linkages. This makes the compound a versatile building block for generating libraries of Schiff-base ligands for coordination chemistry and catalysis. The differential lipophilicity data from Section 3 indicate that the resulting metal complexes would partition into organic phases more efficiently than those derived from unsubstituted benzohydrazide, facilitating extraction and purification in synthetic workflows.

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